4-(5-叔丁基-1,2,4-恶二唑-3-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

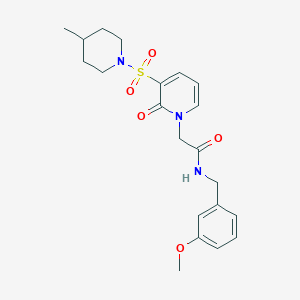

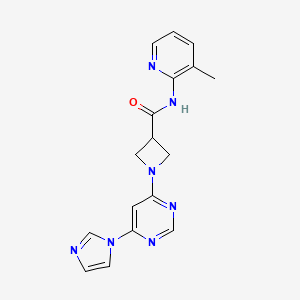

“4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline” is a compound with the CAS Number: 498547-96-9 . It has a molecular weight of 217.27 . The compound is in the form of a powder and is stored at room temperature . It has been used in the pharmaceutical industry and drug discovery .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as “4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline”, has been achieved through various methods . One approach involves the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters in the presence of NH4F/Al2O3 or K2CO3 . Another method uses p-toluenesulfonic acid (PTSA)–ZnCl2 as a catalyst for the synthesis of aniline from amidoximes and organic nitriles .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline” include the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters . Another reaction involves the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .Physical And Chemical Properties Analysis

“4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline” is a powder stored at room temperature . It has a molecular weight of 217.27 .科学研究应用

抗肿瘤活性

新型生物活性 1,2,4-恶二唑衍生物的合成,包括 4-(5-叔丁基-1,2,4-恶二唑-3-基)苯胺,已在抗肿瘤活性中显示出有希望的应用。这些化合物已针对各种细胞系评估其抗肿瘤潜力,一些衍生物表现出显着的效力。这些化合物的开发遵循涉及多个步骤的合成途径,包括叔丁酰胺肟和 4-氨基苯甲酸或 4-硝基苯甲腈的转化,以产生所需的恶二唑衍生物。这些化合物的抗肿瘤功效通过体外单层细胞存活和增殖测定进行评估,突出了它们作为抗癌治疗剂的潜力 (Maftei 等,2013)。相关研究还探索了新型 1,2,4-恶二唑和三氟甲基吡啶衍生物,评估了它们的体外抗癌活性,并进一步强调了恶二唑骨架在药物化学中的多功能性 (Maftei 等,2016)。

抗氧化活性

对 1,3,4-恶二唑衍生物的研究也发现了它们作为抗氧化剂的潜力。合成带有 2,6-二叔丁基苯酚部分的新化合物并随后评估其抗氧化活性表明,其中一些衍生物具有显着的自由基清除能力。这一发现为将恶二唑衍生物用作抗氧化应激相关疾病的保护剂开辟了途径。这些化合物的抗氧化特性通过 DPPH 和铁还原抗氧化能力 (FRAP) 测定得到证实,表明它们在中和自由基方面的有效性 (Shakir 等,2014)。

光物理性质和应用

1,3,4-恶二唑衍生物的光物理性质已得到广泛研究,特别强调了它们在有机发光二极管 (OLED) 和荧光共振能量转移 (FRET) 系统中的应用。新型绿光发射恶二唑化合物已被合成和表征,展示了它们在以 ZnSe/ZnS 量子点作为供体的情况下在 FRET 中的效用。这项研究突出了恶二唑衍生物在开发先进光子材料和器件中的潜力,提供了对操纵其光物理性质以满足特定应用的见解 (Pujar 等,2017)。

聚合单体

恶二唑衍生物已被探索作为氧化和自由基聚合的单体。通过选择性还原恶二唑化合物中的硝基来合成 (5-烯基-1,2,4-恶二唑-3-基)苯胺,为创造新的聚合物材料提供了一条途径。这些胺为开发具有针对各种工业和技术应用的定制特性的聚合物提供了有希望的基础 (Tarasenko 等,2017)。

安全和危害

The safety information for “4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

未来方向

The 1,2,4-oxadiazole derivatives have attracted considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . The interest in their biological application has doubled in the last fifteen years . Thus, they present a promising framework for novel drug development .

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole ring structure have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

1,2,4-oxadiazoles are known to exhibit higher hydrolytic and metabolic stability , which may enhance their interaction with their targets.

Biochemical Pathways

Given the broad biological activity of 1,2,4-oxadiazole compounds , it is likely that multiple pathways could be influenced.

Pharmacokinetics

1,2,4-oxadiazoles are known for their high metabolic stability , which could potentially impact the bioavailability of this compound.

Result of Action

Some 1,2,4-oxadiazole analogs have been tested for antitumor activity and have shown promising results .

Action Environment

The stability of 1,2,4-oxadiazoles could potentially be influenced by factors such as ph and temperature .

属性

IUPAC Name |

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTPLJDEDDWRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951284.png)

![2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2951286.png)

![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)

![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2951291.png)

![Ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2951292.png)

![Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate](/img/structure/B2951298.png)

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B2951300.png)

![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)